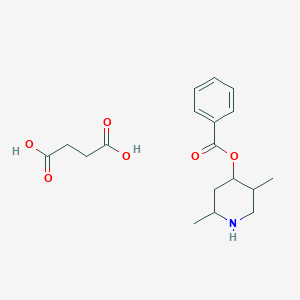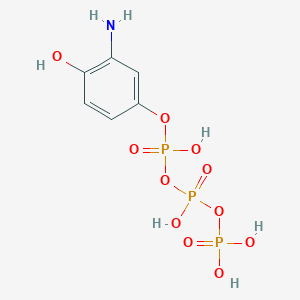
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is a complex organic compound that features both amino and hydroxyl functional groups attached to a phenyl ring, along with a tetrahydrogen triphosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate typically involves multi-step organic reactions. One common approach is to start with a precursor such as 3-Amino-4-hydroxyphenyl, which is then reacted with a triphosphate donor under controlled conditions. The reaction conditions often include the use of catalysts, specific pH levels, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular processes and as a biochemical probe.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and microbial infections
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-4-hydroxyphenyl propanoic acid
- 3-Amino-1,2,4-triazole
- Guanosine triphosphate
Uniqueness
3-Amino-4-hydroxyphenyl tetrahydrogen triphosphate is unique due to its combination of functional groups and the presence of the tetrahydrogen triphosphate moiety. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for .
Propiedades
Fórmula molecular |
C6H10NO11P3 |
|---|---|
Peso molecular |
365.06 g/mol |
Nombre IUPAC |
[(3-amino-4-hydroxyphenoxy)-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C6H10NO11P3/c7-5-3-4(1-2-6(5)8)16-20(12,13)18-21(14,15)17-19(9,10)11/h1-3,8H,7H2,(H,12,13)(H,14,15)(H2,9,10,11) |
Clave InChI |
QLYBWQFGKLKLOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OP(=O)(O)OP(=O)(O)OP(=O)(O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


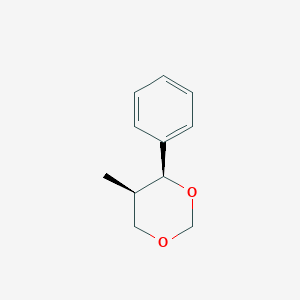


![tert-Butyl 4-hydroxy-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13348304.png)

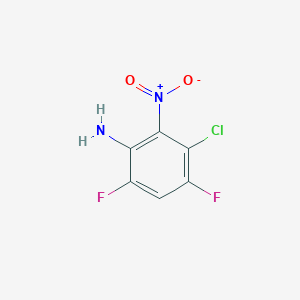
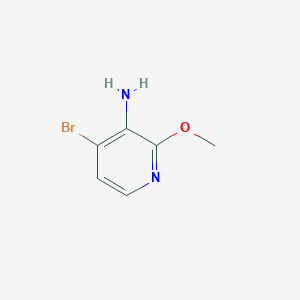

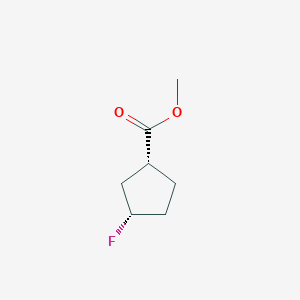
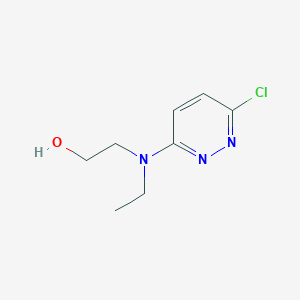
![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)
